N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 683765-38-0
VCID: VC4708289
InChI: InChI=1S/C22H25N3O3S2/c1-15-6-4-5-13-25(15)30(27,28)17-11-9-16(10-12-17)21(26)24-22-19(14-23)18-7-2-3-8-20(18)29-22/h9-12,15H,2-8,13H2,1H3,(H,24,26)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 683765-38-0

VCID: VC4708289

Molecular Formula: C22H25N3O3S2

Molecular Weight: 443.58

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide - 683765-38-0

Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[b]thiophene core, a sulfonamide group, and a piperidine moiety, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound involves multistep organic reactions:

  • Formation of the Benzo[b]thiophene Core: Starting with commercially available precursors, the benzo[b]thiophene framework is synthesized via cyclization reactions.

  • Introduction of the Cyano Group: The cyano functionality is introduced through nucleophilic substitution or condensation reactions.

  • Attachment of the Sulfonamide Group: The sulfonamide moiety is added via reaction with sulfonyl chlorides under basic conditions.

  • Incorporation of Piperidine: The final step involves coupling the piperidine derivative to the benzamide backbone.

Characterization is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).

Biological Activity

The compound's design suggests potential applications in drug discovery:

  • Enzyme Inhibition: The sulfonamide group may inhibit enzymes such as carbonic anhydrase or proteases.

  • Anticancer Potential: Similar compounds have shown cytotoxicity against various cancer cell lines through apoptosis induction .

  • Anti-inflammatory Properties: Docking studies suggest it could act as a 5-lipoxygenase inhibitor, reducing inflammation .

Pharmacokinetics and Drug-Likeness

Preliminary in silico studies indicate favorable drug-like properties:

  • Lipinski’s Rule of Five Compliance: The molecular weight and functional groups align with criteria for oral bioavailability.

  • Metabolic Stability: The piperidine group may enhance metabolic stability by reducing susceptibility to enzymatic degradation.

Research Findings

StudyFindings
Molecular DockingStrong binding affinity to inflammatory enzyme targets .
In Vitro CytotoxicityPotential anticancer activity against HeLa and MCF-7 cell lines .
Structure-Activity Relationship (SAR)Functional groups contribute significantly to biological activity .

Applications and Future Directions

This compound represents a promising scaffold for developing new drugs targeting inflammation, cancer, or other diseases involving enzyme dysregulation. Further research should focus on:

  • Detailed in vitro and in vivo studies to confirm biological activity.

  • Optimization of pharmacokinetic properties for improved efficacy.

  • Exploration of derivatives with modified functional groups for enhanced potency.

This detailed analysis underscores the importance of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide in medicinal chemistry research due to its structural complexity and potential therapeutic applications.

CAS No. 683765-38-0
Product Name N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Molecular Formula C22H25N3O3S2
Molecular Weight 443.58
IUPAC Name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C22H25N3O3S2/c1-15-6-4-5-13-25(15)30(27,28)17-11-9-16(10-12-17)21(26)24-22-19(14-23)18-7-2-3-8-20(18)29-22/h9-12,15H,2-8,13H2,1H3,(H,24,26)
Standard InChIKey HWIHLJCNMGVMPP-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Solubility not available
PubChem Compound 4064446
Last Modified Aug 17 2023

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